Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-(2-piperidin-1-ylethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTBQGVEVDLQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534768 | |
| Record name | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89407-97-6 | |
| Record name | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
General Reaction Scheme
The synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate involves the reaction of methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of methyl 4-hydroxybenzoate is replaced by the piperidinyl ethoxy group.
Detailed Preparation Methods
Method Using Potassium Carbonate
This method employs potassium carbonate as a base to facilitate the reaction between methyl 4-hydroxybenzoate and β-chloroethylpiperidine hydrochloride.
Procedure:
Reagents :
- Methyl 4-hydroxybenzoate (17.57 g)
- β-Chloroethylpiperidine hydrochloride (20.26 g)
- Potassium carbonate sesquihydrate (29.19 g)
- Amyl acetate (132 mL)
- Deionized water (88 mL)
-
- Combine methyl 4-hydroxybenzoate and amyl acetate at ambient temperature.
- Add powdered potassium carbonate and β-chloroethylpiperidine hydrochloride to the slurry.
- Heat the mixture to 110–115°C for 4.5 hours.
- Cool the solution to below 50°C and add deionized water to separate layers.
-
- Separate the aqueous layer and discard it.
- Treat the organic layer with dilute hydrochloric acid and stir for phase separation.
- Heat the aqueous phase to reflux for approximately 5 hours until precipitation begins.
- Cool the product slurry to below 40°C, add acetone, and stir at 0–5°C for an hour.
Yield :
Optimized Method with Water Addition
Adding deionized water during the reaction improves yield and conversion efficiency.
Modifications:
Industrial Scale Production
In industrial settings, continuous flow chemistry systems are employed for large-scale synthesis.
Features:
Reaction Analysis
Key Factors Influencing Yield:
- Base Selection : Potassium carbonate is preferred due to its efficiency in deprotonating hydroxyl groups.
- Solvent Choice : Amyl acetate provides a suitable medium for nucleophilic substitution reactions.
- Temperature Control : Higher temperatures (up to 125°C) improve reaction rates but require careful monitoring to prevent side reactions.
Data Table: Summary of Preparation Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Potassium Carbonate Method | Methyl 4-hydroxybenzoate, β-chloroethylpiperidine HCl, K₂CO₃ | 110–115°C, amyl acetate | ~90–93 |
| Optimized Water Addition | Same as above + Deionized water | 118–125°C | ~91–93 |
| Industrial Continuous Flow | Automated systems with optimized reagents | Precise temperature control | High (>90%) |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a compound with the molecular formula C15H21NO3, has garnered attention in various scientific fields, particularly in pharmaceutical and organic chemistry. This article explores its applications, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
Synthesis and Chemical Properties
This compound can be synthesized through a reaction involving 4-hydroxybenzoic acid derivatives and piperidine-based haloalkyl amines. The synthesis typically employs methods that enhance yield and purity, such as the use of potassium carbonate as a base in an organic solvent like methyl ethyl ketone. The process has been optimized to achieve high yields (up to 91.9%) and potency as verified by HPLC analysis .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, modifications of the compound have demonstrated enhanced potency against various cancer cell lines, suggesting its potential as a lead compound in drug development .
Neurological Implications
The piperidine moiety is known for its role in modulating neurotransmitter systems. This compound has been investigated for its effects on neuropharmacological targets, including serotonin and dopamine receptors. Preliminary studies suggest that it may possess anxiolytic and antidepressant-like effects, making it a candidate for further exploration in treating mood disorders .
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory diseases such as arthritis or other autoimmune conditions .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer effects of this compound derivatives on breast cancer cells. The findings revealed that certain modifications to the compound significantly increased its cytotoxicity, leading researchers to propose it as a promising candidate for further development in cancer therapeutics.
Study 2: Neuropharmacological Assessment
In another research effort, the neuropharmacological profile of this compound was evaluated using animal models. The results indicated a reduction in anxiety-like behaviors, suggesting that this compound could be beneficial in treating anxiety disorders.
Study 3: Inflammatory Response Modulation
A recent study focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce inflammation markers in cultured macrophages. This suggests potential applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate can be compared with other similar compounds, such as:
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid: This compound shares a similar structure but lacks the ester group, which can affect its reactivity and biological activity.
Methyl 4-(piperidin-1-yl)benzoate: This compound has a similar ester group but differs in the position of the piperidine ring, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry .
Biological Activity
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a synthetic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 263.33 g/mol
- Classification : Ester (benzoate derivative)
The compound features a benzoate structure modified by a piperidine-derived ethoxy side chain, which is crucial for its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Its derivatives have been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interact with intracellular targets. This interaction may involve:
- Membrane Disruption : The ethoxy group enhances lipophilicity, facilitating membrane penetration.
- Targeting Enzymes : Interaction with specific bacterial enzymes may inhibit essential metabolic pathways.
Comparative Biological Activity
A comparative analysis of related compounds reveals variations in biological activity based on structural modifications. The following table summarizes key compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-hydroxybenzoate | Hydroxyl group instead of ethoxy | Antimicrobial properties |
| Methyl 4-(2-pyrrolidin-1-yl)ethoxybenzoate | Pyrrolidine ring instead of piperidine | Potentially similar antibacterial effects |
| Methyl 4-(2-(morpholin-4-yl)ethoxy)benzoate | Morpholine ring instead of piperidine | Varying antibacterial activity |
| Methyl 4-(2-(4-methylpiperazin-1-yl)ethoxy)benzoate | Modified piperazine structure | Enhanced activity against specific bacteria |
These compounds illustrate how variations in nitrogen-containing heterocycles influence biological activity while retaining core structural characteristics related to their benzoate framework .
Anticancer Potential
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. Research suggests that compounds with piperidine moieties can exhibit cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives demonstrated improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
- Mechanisms of Action : The anticancer activity may involve:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, and how can reaction efficiency be optimized?
- Methodology : A representative synthesis involves nucleophilic substitution between methyl 4-hydroxybenzoate and β-chloroethylpiperidine hydrochloride in the presence of potassium carbonate, using amyl acetate as a solvent at 115–120°C under nitrogen. Reaction completion is monitored via HPLC. Post-synthesis, aqueous washes remove inorganic salts, and the product is isolated by crystallization .
- Optimization : Adjusting stoichiometry (e.g., excess β-chloroethylpiperidine hydrochloride), solvent polarity, and reaction time can enhance yield. Catalytic phase-transfer agents may improve reaction rates.
Q. How is the purity of this compound validated in pharmaceutical impurity profiling?
- Analytical Techniques : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard. Comparative retention times against certified reference standards (e.g., MM0738.06) ensure specificity. Mass spectrometry (LC-MS) confirms molecular weight and detects trace impurities .
- Validation Parameters : Include linearity (R² > 0.99), limit of detection (LOD < 0.1%), and precision (RSD < 2%) per ICH guidelines.
Q. What spectroscopic methods are used for structural characterization of this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., piperidinyl ethyl ether linkage at C4 of the benzoate ring). Aromatic protons appear as doublets (δ 7.8–8.2 ppm), and piperidine protons resonate at δ 2.5–3.5 ppm .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (ether C-O) confirm functional groups.
Advanced Research Questions
Q. How do researchers resolve contradictions in stability data under varying pH conditions?
- Approach : Accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) are conducted. Hydrolysis of the ester group is pH-dependent, with degradation peaks quantified via LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Contradictions arise from solvent interactions or residual catalysts; control experiments with inert atmospheres mitigate these .
Q. What advanced strategies are employed for impurity profiling in complex matrices?
- Methods :
- 2D-LC-MS/MS : Separates co-eluting impurities (e.g., hydrolyzed byproducts like 4-(2-(piperidin-1-yl)ethoxy)benzoic acid).
- Forced Degradation : Stress conditions (heat, light, oxidation) identify degradation pathways. For example, oxidation of the piperidine ring generates N-oxide derivatives detectable via high-resolution MS .
Q. How is X-ray crystallography applied to confirm the spatial arrangement of substituents in derivatives?
- Protocol : Single crystals of analogs (e.g., Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate) are grown via slow evaporation. Diffraction data (Mo-Kα radiation) resolve bond angles and torsional strain in the piperidine-ethoxy bridge. Computational modeling (DFT) validates experimental data .
Q. What safety protocols are critical for handling piperidine-containing derivatives during synthesis?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
